molecular formula C15H13ClN2O4S3 B12180467 4-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-methylbenzene-1-sulfonamide

4-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-methylbenzene-1-sulfonamide

Cat. No.: B12180467
M. Wt: 416.9 g/mol
InChI Key: SKVGTBMNBWPWRI-UHFFFAOYSA-N
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Description

4-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-methylbenzene-1-sulfonamide is a complex organic compound with the molecular formula C15H11ClN2O3S2. This compound is notable for its unique structure, which includes a benzothiazole ring and sulfonamide groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to optimize the reaction conditions and minimize the production time.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-methylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
  • N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3)

Uniqueness

4-chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-methylbenzene-1-sulfonamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C15H13ClN2O4S3

Molecular Weight

416.9 g/mol

IUPAC Name

4-chloro-3-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H13ClN2O4S3/c1-9-7-11(3-5-12(9)16)25(21,22)18-15-17-13-6-4-10(24(2,19)20)8-14(13)23-15/h3-8H,1-2H3,(H,17,18)

InChI Key

SKVGTBMNBWPWRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)Cl

Origin of Product

United States

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